(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate
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Overview
Description
(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a pentenyl group attached to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of (3S)-Pent-1-en-3-ol with 3-phenylprop-2-enoic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The process may also involve purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with distinct biological activities.
Uniqueness
(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
918971-18-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
[(3S)-pent-1-en-3-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-13(4-2)16-14(15)11-10-12-8-6-5-7-9-12/h3,5-11,13H,1,4H2,2H3/t13-/m1/s1 |
InChI Key |
RJDDTTVIYIFUQR-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@H](C=C)OC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCC(C=C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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